molecular formula C18H19N3O2 B5701003 N-phenyl-N'-[(E)-1-phenylethylideneamino]butanediamide

N-phenyl-N'-[(E)-1-phenylethylideneamino]butanediamide

Cat. No.: B5701003
M. Wt: 309.4 g/mol
InChI Key: ALKNYIRGBHMWQZ-XSFVSMFZSA-N
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Description

N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide: is an organic compound that belongs to the class of anilides. Anilides are aromatic amides derived from aniline, and they are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

N-phenyl-N'-[(E)-1-phenylethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14(15-8-4-2-5-9-15)20-21-18(23)13-12-17(22)19-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,19,22)(H,21,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKNYIRGBHMWQZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)NC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide typically involves the reaction of aniline derivatives with butanediamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the production of type I interferon during virus-induced apoptosis by mediating the cleavage of antiviral proteins .

Comparison with Similar Compounds

  • N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide
  • N-phenyl-N’-[(E)-1-phenylethylideneamino]octanediamide
  • N-phenyl-N’-[(E)-1-phenylethylideneamino]pentanediamide

Uniqueness: N-phenyl-N’-[(E)-1-phenylethylideneamino]butanediamide is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds

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